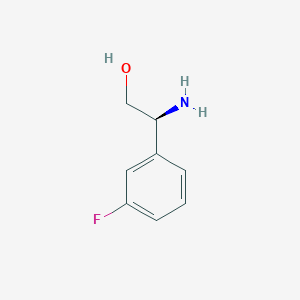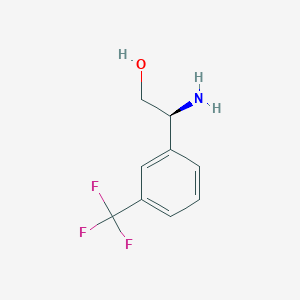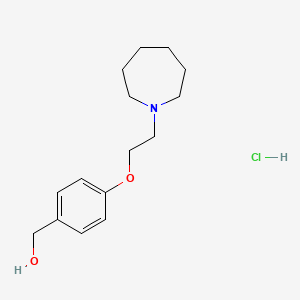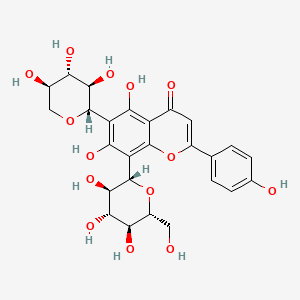
Vicenin-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
维西宁-1 通过各种分子机制发挥作用:
生化分析
Biochemical Properties
Vicenin-1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with angiotensin-converting enzyme (ACE), where this compound exhibits inhibitory activity with an IC50 value of 52.50 μM . This interaction involves the formation of chelate complexes within the active center of ACE, leading to its inhibition. Additionally, this compound has been shown to interact with human serum albumin (HSA), forming a bimolecular complex that affects the protein’s structure and function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This inhibition results in reduced cell migration and invasion, highlighting its potential as an anti-metastatic agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound’s interaction with ACE involves the generation of chelate complexes within the enzyme’s active center, resulting in its inhibition . Additionally, this compound’s ability to inhibit the TGF-β1-induced EMT in lung adenocarcinoma cells is mediated through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . These molecular interactions underline the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its biological activity over extended periods. For example, after oral administration of 60 mg/kg of this compound in rats, the compound’s half-life (t1/2) was found to be 11.60 hours . This stability is crucial for its potential therapeutic applications. Additionally, long-term studies have indicated that this compound can exert sustained effects on cellular function, including its antioxidant and anti-inflammatory properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, a single oral dose of 60 mg/kg of this compound resulted in a maximum concentration (Cmax) of 7.039 μg/mL in plasma . Higher doses have been associated with increased biological activity, but also with potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce metabolites that retain biological activity . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. After administration, this compound is distributed to various tissues, with the highest concentrations observed in the liver and lungs The compound’s transport involves specific binding proteins and transporters that facilitate its movement across cellular membranes
准备方法
合成路线和反应条件: 维西宁-1可以通过固液萃取法合成。 例如,它已经使用高效液相色谱 (HPLC) 从胡芦巴种子中提取,使用 C18 柱和由水和乙腈组成的流动相 . 提取过程包括通过 TulsiconVRADS-400 进行固液萃取,然后进行色谱分离 .
工业生产方法: 维西宁-1 的工业生产通常涉及从植物来源大规模提取。 该过程包括干燥和粉碎植物材料,然后用甲醇等溶剂在受控温度下提取 . 然后使用 HPLC 方法纯化提取的化合物以达到高纯度水平 .
化学反应分析
反应类型: 维西宁-1 经历各种化学反应,包括氧化、还原和取代。 例如,维西宁-1 6''-O-乙酸酯是通过乙酰化形成的衍生物 .
常用试剂和条件: 涉及维西宁-1 的反应中使用的常用试剂包括用于乙酰化的乙酸酐,以及用于提取和纯化的甲醇和乙腈等各种溶剂 .
科学研究应用
相似化合物的比较
属性
CAS 编号 |
35927-38-9 |
|---|---|
分子式 |
C26H28O14 |
分子量 |
564.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1 |
InChI 键 |
UBAKZDOAVQRDGB-DXNHUJMOSA-N |
SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
手性 SMILES |
C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
产品来源 |
United States |
Q1: What is Vicenin-1 and where is it found?
A1: this compound is a flavonoid C-glycoside, a type of natural product found in various plant species. It's notably present in plants utilized in traditional medicine, such as Desmodium styracifolium, Trigonella foenum-graecum (fenugreek), and Microcos paniculata. [, , , ]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated a range of promising biological activities in preclinical studies, including:
- Platelet aggregation inhibition: This suggests potential for preventing blood clots. []
- Antioxidant effects: this compound can neutralize harmful free radicals, potentially protecting cells from damage. [, ]
- Radioprotective properties: Studies indicate it may offer protection against radiation-induced damage. []
- Anti-inflammatory action: this compound has shown the ability to reduce inflammation in experimental models. [, ]
- Improvement of blood flow: It has demonstrated potential in improving blood circulation in models of stagnant blood flow. []
Q3: How is this compound typically extracted and quantified?
A3: Researchers employ various techniques for this compound extraction, including solid-liquid extraction using adsorbents like Tulsion® ADS-400. [] Quantification often relies on High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, for accurate measurement. [, , ] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized for increased sensitivity and selectivity in pharmacokinetic studies. []
Q4: Has the safety of this compound been evaluated?
A4: While preclinical studies suggest potential benefits, comprehensive safety data on this compound is limited. More research, including long-term studies, is needed to thoroughly assess its safety profile in humans.
Q5: Can you describe the chemical structure of this compound?
A7: this compound is a flavone C-glycoside. While the specific spectroscopic data may vary slightly between sources, its core structure consists of an apigenin backbone (a flavonoid) with a C-linked glucose moiety at the C-6 position and a C-linked xylose moiety at the C-8 position. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)
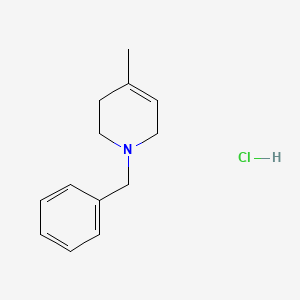

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028777.png)
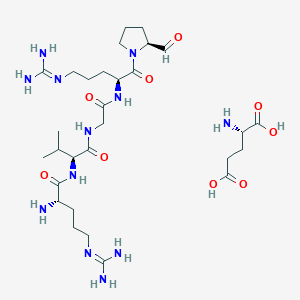

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B3028785.png)
![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)
